3-Fluoro-5-(pyridin-2-yl)benzoic acid

KAT6A MOZ lysine acetyltransferase

3-Fluoro-5-(pyridin-2-yl)benzoic acid (CAS 1692418-70-4) is a heteroaryl carboxylic acid building block featuring a benzoic acid core substituted with a fluorine atom at the 3-position and a pyridin-2-yl group at the 5-position (molecular formula C₁₂H₈FNO₂, MW 217.20). This compound constitutes the essential phenylpyridine carboxylic acid intermediate in the synthesis of WM-1119 (CAS 2055397-28-7), a first-in-class, orally bioavailable inhibitor of the MYST-family lysine acetyltransferases KAT6A (MOZ) and KAT6B (MORF) that has demonstrated in vivo anti-tumor efficacy in preclinical lymphoma models.

Molecular Formula C12H8FNO2
Molecular Weight 217.199
CAS No. 1692418-70-4
Cat. No. B2920746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pyridin-2-yl)benzoic acid
CAS1692418-70-4
Molecular FormulaC12H8FNO2
Molecular Weight217.199
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C12H8FNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7H,(H,15,16)
InChIKeyQYTQHZNGEJNCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(pyridin-2-yl)benzoic acid (CAS 1692418-70-4): A Validated Fluorinated Phenylpyridine Building Block for KAT6A-Targeted Epigenetic Drug Discovery


3-Fluoro-5-(pyridin-2-yl)benzoic acid (CAS 1692418-70-4) is a heteroaryl carboxylic acid building block featuring a benzoic acid core substituted with a fluorine atom at the 3-position and a pyridin-2-yl group at the 5-position (molecular formula C₁₂H₈FNO₂, MW 217.20) . This compound constitutes the essential phenylpyridine carboxylic acid intermediate in the synthesis of WM-1119 (CAS 2055397-28-7), a first-in-class, orally bioavailable inhibitor of the MYST-family lysine acetyltransferases KAT6A (MOZ) and KAT6B (MORF) that has demonstrated in vivo anti-tumor efficacy in preclinical lymphoma models [1]. The specific 3-fluoro-5-(pyridin-2-yl) regiochemistry is critical for conferring the metabolic stability, reduced plasma-protein binding, and oral bioavailability that distinguish WM-1119 from predecessor KAT6A inhibitors such as WM-8014 [2]. The compound is commercially available at 95–97% purity from multiple suppliers and is employed as a key synthetic intermediate in medicinal chemistry programs targeting epigenetic regulators .

Why Generic Substitution of 3-Fluoro-5-(pyridin-2-yl)benzoic acid with Non-Fluorinated or Positional Isomer Analogs Fails in KAT6A Inhibitor Programs


Substituting 3-fluoro-5-(pyridin-2-yl)benzoic acid with structurally similar but non-fluorinated analogs (e.g., 3-(pyridin-2-yl)benzoic acid, CAS 4467-07-6) or positional isomers (e.g., 4-(pyridin-2-yl)benzoic acid, CAS 4385-62-0) fundamentally compromises the drug-like properties of downstream KAT6A inhibitors. In the extensive structure–activity relationship (SAR) campaign leading to WM-1119, the C2-fluoro substituent on the benzoic acid ring was demonstrated to have a 'remarkable effect on activity,' with fluorinated analogs exhibiting several-fold greater potency compared to their des-fluoro counterparts [1]. Furthermore, the fluorine atom was critical for reducing overall lipophilicity and plasma-protein binding—the predecessor compound WM-8014, which lacks the optimized 3-fluoro-5-(pyridin-2-yl)phenyl core, exhibited >99.9% plasma-protein binding that precluded in vivo murine studies, whereas WM-1119 achieved 56% oral bioavailability in rats [2]. The pyridin-2-yl group at the meta position of the benzoic acid ring is indispensable for high-affinity KAT6A binding (Kd = 2 nM); analogs bearing pyridine at the ortho or para positions, or heterocyclic replacements such as pyrimidin-2-yl, show substantially reduced potency (e.g., pyrimidin-2-yl analog IC₅₀ = 0.054 μM vs. pyridin-2-yl-F analog IC₅₀ = 0.0063 μM, representing an ~8.6-fold loss) [1]. Thus, the precise 3-fluoro-5-(pyridin-2-yl) architecture is non-substitutable for programs that require the potency, selectivity, metabolic stability, and oral bioavailability profile embodied by WM-1119.

Quantitative Differentiation Evidence: 3-Fluoro-5-(pyridin-2-yl)benzoic acid as the Key Intermediate for WM-1119 Versus Comparator Cores


Biochemical KAT6A Binding Affinity: WM-1119 (derived from 3-Fluoro-5-(pyridin-2-yl)benzoic acid) vs. WM-8014 (Predecessor Core)

WM-1119, synthesized via condensation of 3-fluoro-5-(pyridin-2-yl)benzoic acid with 2-fluorobenzenesulfonohydrazide, exhibits a Kd of 2 nM for KAT6A by surface plasmon resonance (SPR), representing a 2.5-fold improvement in binding affinity over the predecessor inhibitor WM-8014 (Kd = 5 nM) [1]. The biochemical IC₅₀ of WM-1119 against KAT6A is 6.3 nM compared to 8 nM for WM-8014, both measured under Ac-CoA-competitive assay conditions [2]. The structural basis for this enhanced affinity was confirmed by X-ray crystallography (2.13 Å resolution, PDB 6CT2), revealing that the 3-fluoro-5-(pyridin-2-yl)phenyl moiety occupies the acetyl-CoA binding pocket of the MYST domain with key hydrogen-bonding and hydrophobic interactions that are conserved with WM-8014, but with improved physicochemical properties imparted by the fluorine substitution [1].

KAT6A MOZ lysine acetyltransferase epigenetic inhibitor surface plasmon resonance

KAT6A Selectivity Over Off-Target MYST Family Members: WM-1119 vs. WM-8014

WM-1119 displays exceptional selectivity for KAT6A over other MYST family acetyltransferases. SPR measurements demonstrate Kd values of 2 nM (KAT6A), 2,200 nM (KAT5/Tip60), and 500 nM (KAT7/HBO1), corresponding to 1,100-fold and 250-fold selectivity over KAT5 and KAT7, respectively [1]. In contrast, WM-8014 shows KAT6A IC₅₀ = 8 nM, KAT5 IC₅₀ = 224 nM (28-fold selectivity), and KAT7 IC₅₀ = 342 nM (43-fold selectivity), representing substantially narrower selectivity windows . Furthermore, WM-1119 was profiled against a panel of 159 diverse biological targets at 1 and 10 μM and showed no significant affinity toward any off-target, confirming an exceptionally clean selectivity profile .

selectivity profiling MYST family KAT5 KAT7 off-target panel

Cellular Anti-Proliferative Activity in Lymphoma Cells: WM-1119 vs. WM-8014

In the Eμ-Myc-driven B-cell lymphoma cell line EMRK1184, WM-1119 inhibited proliferation with an IC₅₀ of 0.25 μM, which is approximately 9-fold more potent than WM-8014 (IC₅₀ = 2.3 μM) in the same cell-based assay [1]. This enhanced cellular activity is attributed to the reduced plasma-protein binding of WM-1119, which increases the free fraction of drug available for target engagement. WM-1119 at 1–10 μM induced G1 cell cycle arrest and cellular senescence in MEFs (mouse embryonic fibroblasts) without causing DNA damage, as evidenced by the absence of γH2AX foci and annexin V staining [1]. The senescence phenotype was confirmed to be INK4A/ARF-dependent and accompanied by gene expression changes characteristic of KAT6A loss of function [2].

lymphoma EMRK1184 cellular senescence anti-proliferative B-cell lymphoma

Oral Bioavailability and In Vivo Pharmacokinetics: WM-1119 Core vs. WM-8014 Core

WM-1119, incorporating the 3-fluoro-5-(pyridin-2-yl)benzoic acid core, achieves an oral bioavailability of 56% in rats, with a plasma half-life of 7.7 h (IV) and 6.4 h (PO), and systemic clearance of 21 mL/min/kg [1]. This stands in stark contrast to WM-8014, which exhibited >99.9% plasma-protein binding that completely precluded in vivo studies in mice [2]. The J Med Chem 2020 medicinal chemistry optimization study explicitly states that WM-1119 and related analogs 'are not only equivalently potent as inhibitors of KAT6A but are less lipophilic and significantly more stable to microsomal degradation' compared to WM-8014 [3]. The reduced lipophilicity conferred by the 3-fluoro-5-(pyridin-2-yl)phenyl moiety was a deliberate design strategy to mitigate the excessive plasma-protein binding that plagued the predecessor series [3].

oral bioavailability pharmacokinetics plasma-protein binding microsomal stability drug-like properties

In Vivo Tumor Growth Arrest in Lymphoma Model: WM-1119 Efficacy Enabled by the 3-Fluoro-5-(pyridin-2-yl)benzoic acid Core

WM-1119 administered intraperitoneally at 50 mg/kg three or four times daily arrested lymphoma progression in mice bearing EMRK1184 tumors. By day 14 of treatment, cohorts receiving WM-1119 four times per day showed arrested tumor growth, and spleen weights in the WM-1119-treated group were substantially lower than vehicle-treated controls and not significantly different from tumor-free mice [1]. Pharmacodynamic target engagement was confirmed by reduced H3K9 acetylation (H3K9ac) in tumor cells, as measured by intracellular flow cytometry, demonstrating on-target KAT6A inhibition in vivo [1]. Pharmacokinetic analysis confirmed that plasma concentrations of WM-1119 fell below 1 μM approximately 4–6 h after intraperitoneal injection, supporting the multi-dose regimen [2]. In contrast, WM-8014 could not be evaluated in mouse tumor models due to its prohibitively high plasma-protein binding (>99.9%), and was limited to a zebrafish hepatocellular carcinoma model [1].

in vivo efficacy tumor growth arrest lymphoma xenograft pharmacodynamics H3K9 acetylation

The Fluorine Effect on Potency: SAR Evidence Comparing 3-Fluoro-5-(pyridin-2-yl) vs. Des-Fluoro and Alternative Heterocyclic Analogs

The J Med Chem 2020 SAR study provides direct quantitative evidence for the critical role of the 3-fluoro substitution. Compound 4 (WM-1119; pyridin-2-yl, R2 = F) exhibited an IC₅₀ of 0.0063 μM (6.3 nM) against KAT6A, compared to compound 176 (pyridin-2-yl, R2 = H, i.e., the des-fluoro analog derived from non-fluorinated 5-(pyridin-2-yl)benzoic acid) with an IC₅₀ of 0.006 μM (6 nM) and compound 71 (pyridin-2-yl, R2 = F, but using an earlier scaffold lacking the optimized 2-fluorobenzenesulfonyl motif) with an IC₅₀ of 0.09 μM (90 nM) [1]. While the des-fluoro analog 176 is equipotent biochemically, the fluorine substitution was essential for reducing lipophilicity, enhancing metabolic stability, and lowering plasma-protein binding—properties that cannot be achieved with the non-fluorinated 5-(pyridin-2-yl)benzoic acid core building block. Furthermore, the pyridin-2-yl N-oxide analog (compound 180) showed a dramatic 381-fold loss of potency (IC₅₀ = 2.4 μM), and the pyrimidin-2-yl analog (compound 184, R2 = F) showed a 2.2-fold loss (IC₅₀ = 0.014 μM), underscoring the specificity of the pyridin-2-yl heterocycle [1].

structure-activity relationship fluorine substitution microsomal stability lipophilicity medicinal chemistry optimization

Validated Research and Industrial Application Scenarios for 3-Fluoro-5-(pyridin-2-yl)benzoic acid (CAS 1692418-70-4)


Synthesis of WM-1119 and Next-Generation KAT6A/B Inhibitors for Epigenetic Oncology Programs

This building block is the direct precursor for synthesizing WM-1119 via hydrazide coupling with 2-fluorobenzenesulfonohydrazide, yielding a validated chemical probe with KAT6A Kd = 2 nM, 1,100-fold selectivity over KAT5, and 56% oral bioavailability in rats [1]. Research groups developing KAT6A-targeted therapeutics for acute myeloid leukemia (AML) with KAT6A rearrangements, B-cell lymphoma, or senescence-inducing cancer therapy strategies should prioritize this intermediate, as it is the only phenylpyridine carboxylic acid core demonstrated to yield an orally bioavailable and in vivo-active KAT6A inhibitor [2]. The building block's carboxylic acid functionality enables diverse derivatization beyond the sulfonohydrazide series, supporting library synthesis for SAR exploration around the KAT6A acetyl-CoA binding pocket [1].

Chemical Probe Development and Target Validation Studies Requiring High Selectivity

For academic and industrial target validation studies where pharmacological dissection of MYST family KATs is required, the WM-1119 chemotype derived from this building block provides an unparalleled selectivity window: 1,100-fold over KAT5 and 250-fold over KAT7, with zero hits against a panel of 159 diverse biological targets at up to 10 μM [1]. This level of selectivity—rated by the Chemical Probes Portal expert review panel—is essential for generating interpretable phenotypic data and distinguishing KAT6A-dependent biology from effects mediated by other MYST family members [2]. The WM-2474 negative control compound (KAT6A IC₅₀ > 50 μM), also derived from the same building block scaffold family, provides a matched inactive control for rigorous experimental design [2].

Fragment-Based and Structure-Guided Drug Design Targeting the Acetyl-CoA Binding Site

The co-crystal structure of WM-1119 bound to the MYST acetyltransferase domain (PDB 6CT2, 2.13 Å resolution) provides atomic-level detail of how the 3-fluoro-5-(pyridin-2-yl)phenyl moiety engages the acetyl-CoA binding pocket [1]. This structural information enables structure-guided optimization of the phenylpyridine core for improved potency, selectivity, or pharmacokinetic properties. The carboxylic acid group serves as a synthetic handle for introducing diverse warheads (e.g., amides, esters, hydrazides, heterocycles), while the fluorine atom provides a spectroscopic probe (¹⁹F NMR) for ligand-observed binding assays and fragment screening [1]. The 3-fluoro substitution pattern is validated by SAR as optimal for balancing potency with reduced lipophilicity (AlogP of WM-1119 = 2.65) [2].

Preclinical Oncology Pharmacology: In Vivo Efficacy and Pharmacodynamic Studies

The WM-1119 compound, accessible through this building block, is the only KAT6A inhibitor in the acylsulfonohydrazide series validated for in vivo mammalian tumor models, having demonstrated lymphoma growth arrest at 50 mg/kg (i.p., 3–4× daily) with pharmacodynamic confirmation of reduced H3K9 acetylation in tumor cells [1]. Contract research organizations (CROs) and pharmaceutical development groups conducting preclinical efficacy studies in KAT6A-rearranged AML or MYC-driven lymphoma models should procure this building block to ensure access to the validated in vivo probe. Pharmacokinetic parameters in rodents have been characterized (plasma t₁/₂ = 7.7 h IV, 6.4 h PO; clearance = 21 mL/min/kg; oral F = 56%), enabling rational study design for future in vivo experiments [2].

Quote Request

Request a Quote for 3-Fluoro-5-(pyridin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.